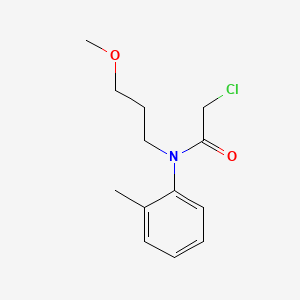
Dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester is a complex organic compound with a unique structure that includes a dodecanoic acid backbone, a trichloromethyl group, and a dimethoxyphosphinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester typically involves the esterification of dodecanoic acid with 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The dimethoxyphosphinyl group can also participate in binding interactions, affecting the overall biological activity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Dodecanoic acid, ethyl ester: Similar in structure but lacks the trichloromethyl and dimethoxyphosphinyl groups.
Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester: Contains a hydroxyl group instead of the trichloromethyl and dimethoxyphosphinyl groups.
Uniqueness
Dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester is unique due to the presence of the trichloromethyl and dimethoxyphosphinyl groups, which impart distinct chemical and biological properties. These groups enable the compound to participate in specific reactions and interactions that are not possible with simpler esters.
Propiedades
| 4414-15-7 | |
Fórmula molecular |
C16H30Cl3O5P |
Peso molecular |
439.7 g/mol |
Nombre IUPAC |
(2,2,2-trichloro-1-dimethoxyphosphorylethyl) dodecanoate |
InChI |
InChI=1S/C16H30Cl3O5P/c1-4-5-6-7-8-9-10-11-12-13-14(20)24-15(16(17,18)19)25(21,22-2)23-3/h15H,4-13H2,1-3H3 |
Clave InChI |
KTJATFKPMDEPSB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


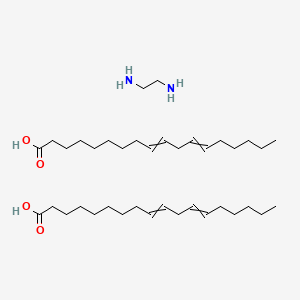

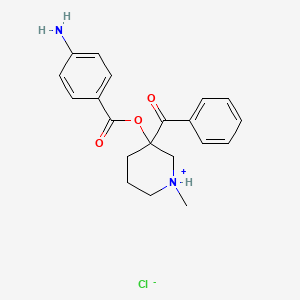
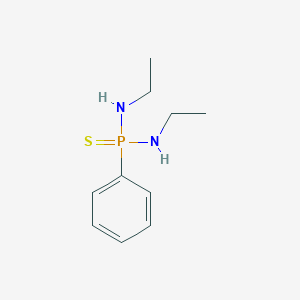
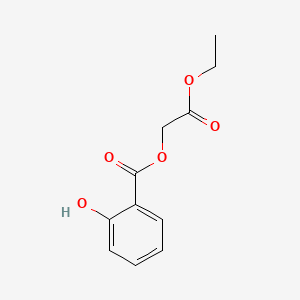

![Carbamic acid, [[[(cyclohexylamino)carbonyl]imino](dimethylamino)methyl]methyl-, ethyl ester](/img/structure/B13748313.png)
